molecular formula C20H23ClN6O4S B10981115 2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10981115
M. Wt: 479.0 g/mol
InChI Key: UFILGGRCYQYBCO-UHFFFAOYSA-N
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Description

2-[2-CHLORO-6-(4-THIOMORPHOLINYL)-9H-PURIN-9-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a thiomorpholine group and a trimethoxyphenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-CHLORO-6-(4-THIOMORPHOLINYL)-9H-PURIN-9-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the purine core.

    Attachment of the Trimethoxyphenylacetamide Moiety: This step involves the acylation of the purine-thiomorpholine intermediate with a trimethoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-CHLORO-6-(4-THIOMORPHOLINYL)-9H-PURIN-9-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine group yields sulfoxides or sulfones, while nucleophilic substitution at the chloro group can introduce a variety of functional groups.

Scientific Research Applications

2-[2-CHLORO-6-(4-THIOMORPHOLINYL)-9H-PURIN-9-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-CHLORO-6-(4-THIOMORPHOLINYL)-9H-PURIN-9-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-6-(4-thiomorpholinyl)-9H-purin-9-yl]-N-(1,3-thiazol-2-yl)acetamide
  • 2-[2-Chloro-6-(4-thiomorpholinyl)-9H-purin-9-yl]-1-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethan

Uniqueness

2-[2-CHLORO-6-(4-THIOMORPHOLINYL)-9H-PURIN-9-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is unique due to the presence of the trimethoxyphenylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C20H23ClN6O4S

Molecular Weight

479.0 g/mol

IUPAC Name

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23ClN6O4S/c1-29-13-8-12(9-14(30-2)17(13)31-3)23-15(28)10-27-11-22-16-18(24-20(21)25-19(16)27)26-4-6-32-7-5-26/h8-9,11H,4-7,10H2,1-3H3,(H,23,28)

InChI Key

UFILGGRCYQYBCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C2N=C(N=C3N4CCSCC4)Cl

Origin of Product

United States

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